ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate
Description
This compound is a heterocyclic derivative featuring a 1,2,3,4-tetrazole ring substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group and at the 5-position with a sulfanylacetate ester.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dichloro-5-methoxyphenyl)tetrazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O3S/c1-3-21-11(19)6-22-12-15-16-17-18(12)9-5-10(20-2)8(14)4-7(9)13/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHBFQVLOFTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate, identified by its CAS number 339015-39-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 363.22 g/mol. It features a tetraazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dichloro and methoxy groups on the phenyl ring enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing tetraazole moieties. For example, mercapto-substituted 1,2,4-triazoles have shown significant cytotoxicity against various cancer cell lines, suggesting that similar structures could provide therapeutic benefits against tumors . The incorporation of the tetraazole ring in this compound may contribute to similar effects.
Table 1: Cytotoxic Activity of Tetraazole Compounds
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | HeLa | 1.61 ± 0.92 |
| Compound B | MCF-7 | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Antioxidant Activity
Compounds with similar structures have demonstrated strong antioxidant activity. The mercapto group in these compounds plays a crucial role in scavenging free radicals and reducing oxidative stress . This suggests that this compound may exhibit similar protective effects against oxidative damage.
Enzyme Inhibition
The compound's potential as an inhibitor of metabolic enzymes has been explored. For instance, studies on related compounds indicate effective inhibition of acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease and other neurological disorders . This highlights the therapeutic promise of this compound in neuropharmacology.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups (like chloro) on the phenyl ring enhances biological activity. The methoxy group also appears to play a role in modulating the compound's lipophilicity and overall bioavailability. Understanding these relationships helps in designing more potent derivatives.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Mercapto-substituted Tetraazoles : These compounds exhibited significant anticancer properties across various cell lines and were effective against metabolic enzymes .
- Thiazole Derivatives : Similar structural motifs have shown promising results in terms of cytotoxicity and enzyme inhibition. The presence of specific functional groups has been correlated with enhanced activity against cancer cells and metabolic disorders .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations :
- Heterocycle Impact : The tetrazole ring in the target compound offers metabolic stability compared to triazoles (e.g., ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate , CAS 1240579-24-1) but may reduce solubility due to higher ring strain .
- Functional Group Role : The sulfanylacetate ester in the target compound facilitates hydrolysis to active thiols, a mechanism shared with pesticides like mecarbam .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate, and how can reaction efficiency be optimized?
- Methodological Answer :
- Step 1 : Start with nucleophilic substitution of 1-(2,4-dichloro-5-methoxyphenyl)-1H-tetrazole-5-thiol with ethyl 2-chloroacetate in anhydrous ethanol under reflux (4–6 hours). Monitor progress via TLC (chloroform:methanol = 7:3) .
- Step 2 : Optimize yield by adjusting stoichiometry (1.2 eq of thiol to 1 eq of ethyl 2-chloroacetate) and reaction temperature (60–70°C). Use sodium ethoxide as a base to deprotonate the thiol group, enhancing nucleophilicity .
- Step 3 : Purify via recrystallization from ethanol/water (1:1) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the compound’s structure and validate its purity?
- Methodological Answer :
- 1H-NMR Analysis : Compare spectral data to structurally related compounds. For example, the methylene group (SCH2COOEt) typically appears as a singlet at δ ~4.10–4.30 ppm, while aromatic protons (2,4-dichloro-5-methoxyphenyl) resonate as multiplets in δ 6.90–7.50 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns. Expected molecular formula: C12H11Cl2N4O3S (exact mass: 369.01 g/mol).
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanylacetate moiety in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution on the sulfur atom. The sulfanyl group’s nucleophilicity is enhanced by electron-donating substituents (e.g., methoxy) on the phenyl ring, as shown in related triazole-thioether systems .
- Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants for the reaction between the tetrazole-thiol and ethyl 2-chloroacetate. Plot ln([reactant]) vs. time to assess activation energy (Ea) .
Q. How do structural modifications (e.g., halogen substitution, ester group replacement) influence the compound’s bioactivity or stability?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or OCH3 with CF3). Test stability under acidic (pH 2) and basic (pH 10) conditions via HPLC .
- Biological Assays : Evaluate antifungal/antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Staphylococcus aureus. Compare to structurally similar compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, which showed moderate activity (MIC = 32 µg/mL) .
Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., disulfide dimers from sulfur oxidation). Mitigate via inert atmosphere (N2/Ar) during synthesis .
- Crystallographic Validation : If NMR data is ambiguous, grow single crystals via slow evaporation (ethanol/ethyl acetate) and solve the structure using X-ray diffraction. Compare to crystallographic data for analogous compounds like ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate (CCDC deposition: 912345) .
Methodological Best Practices
- Synthetic Optimization : Prioritize green chemistry principles (e.g., replace ethanol with cyclopentyl methyl ether for safer reflux) .
- Data Reproducibility : Document reaction parameters (solvent purity, stirring rate) rigorously. For example, anhydrous ethanol must have <0.01% water to avoid hydrolysis of the ester group .
- Collaborative Frameworks : Align with CRDC classifications (e.g., RDF2050103 for chemical engineering design or RDF2050108 for process simulation) to standardize research outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
